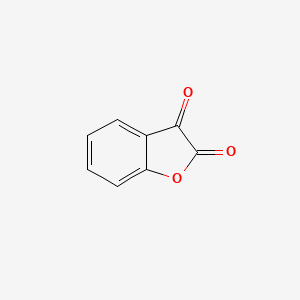

Benzofuran-2,3-dione

Description

The exact mass of the compound 2,3-Benzofurandione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISWLJHAJBRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197104 | |

| Record name | 2,3-Benzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-72-3 | |

| Record name | 2,3-Benzofurandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Benzofurandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Benzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarandione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFN2PCL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and History of Benzofuran-2,3-dione (Isatin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and foundational chemistry of Benzofuran-2,3-dione, more commonly known as isatin. We will delve into its initial isolation, the elucidation of its structure, key synthetic methodologies, and the evolution of its significance as a privileged scaffold in medicinal chemistry.

Discovery and Initial Characterization

Isatin (1H-indole-2,3-dione) was first isolated in 1840 by Otto Linné Erdmann and Auguste Laurent.[1][2][3] Their work involved the oxidation of the natural dye indigo using nitric acid and chromic acids.[1][2][3][4][5][6][7][8] This process yielded orange-red monoclinic crystals, a novel compound at the time.[2][4][9] The structure of isatin was later established by Kekulé.[4][8] For nearly a century and a half, isatin was considered solely a synthetic compound until its discovery in various natural sources.[7]

It is now known to be an endogenous compound found in humans as a metabolic derivative of adrenaline.[1][4][6][7][10] Isatin has also been identified in plants of the Isatis genus, Couroupita guianensis (the cannonball tree), and as a component of secretions from the parotid gland of Bufo frogs.[1][2][4][6][7][8]

References

- 1. Isatin - Wikipedia [en.wikipedia.org]

- 2. journals.irapa.org [journals.irapa.org]

- 3. ijpsr.com [ijpsr.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. biomedres.us [biomedres.us]

- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Benzofuran-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzofuran-2,3-dione (also known as coumarandione), a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 - 7.80 | m | - | Aromatic H |

| 7.55 - 7.40 | m | - | Aromatic H |

Note: Specific assignments for the aromatic protons can be complex due to the fused ring system and require advanced 2D NMR techniques for definitive correlation.

Table 2: ¹³C NMR Spectral Data of this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 183.4 | C=O (Ketone) |

| 167.9 | C=O (Lactone) |

| 158.5 | Quaternary C |

| 139.0 | Aromatic CH |

| 130.2 | Aromatic CH |

| 126.1 | Quaternary C |

| 121.8 | Aromatic CH |

| 115.3 | Aromatic CH |

Source: V. Galasso, G. Pellizer Org. Magn. Resonance 9, 401(1977).[1]

Table 3: Infrared (IR) Spectral Data of this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1780 | Strong | C=O Stretch (Lactone) |

| 1735 | Strong | C=O Stretch (Ketone) |

| 1610, 1480, 1450 | Medium | C=C Aromatic Ring Stretch |

| 1250 | Strong | C-O Stretch |

| 760 | Strong | C-H Aromatic Out-of-Plane Bend |

Table 4: Mass Spectrometry (MS) Data of this compound[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 120 | High | [M-CO]⁺ |

| 92 | High | [M-2CO]⁺ |

| 64 | Medium | [C₅H₄]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum.

-

A 90° pulse width is used with a longer relaxation delay (5-10 seconds) to ensure accurate integration, although for qualitative analysis, a shorter delay can be used.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [1]

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then compressed under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

Data Acquisition (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis of a compound like this compound is crucial for unambiguous structure determination. The following diagram illustrates this workflow.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzofuran-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Ref: BZD-TC-20251229

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzofuran-2,3-dione (also known as 1-benzofuran-2,3-dione), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, synthesis, and chemical reactivity. Experimental protocols for key reactions are detailed to facilitate its application in research and development.

Introduction

This compound, a derivative of the benzofuran scaffold, presents a unique chemical structure characterized by a fused benzene and dione-substituted furan ring. The benzofuran moiety is a common motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The dione functionality in this compound imparts distinct reactivity, making it a valuable intermediate in organic synthesis. This guide aims to provide a detailed repository of its known physical and chemical data to support its use in drug discovery and materials science.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point of approximately 120 °C.[3] While a precise boiling point under standard conditions has not been definitively reported, an estimate suggests it to be around 228.68 °C.[3] Information on its solubility in water and common organic solvents is limited, but it is expected to be sparingly soluble in water and more soluble in polar organic solvents.[4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-benzofuran-2,3-dione | [5] |

| CAS Number | 4732-72-3 | [5][6] |

| Molecular Formula | C₈H₄O₃ | [5][6] |

| Molecular Weight | 148.12 g/mol | [3] |

| Melting Point | 120 °C | [3] |

| Boiling Point | ~228.68 °C (estimated) | [3] |

| Appearance | Solid | [6] |

| Solubility | Insoluble in water. | [4] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons and the aromatic carbons.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C=O (ketone) |

| Data not available in search results | C=O (lactone) |

| Data not available in search results | Aromatic carbons |

Note: Specific chemical shift values for this compound were not found in the provided search results. Generic ranges for such functional groups are well established in NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1700-1750 | C=O stretching (ketone) | Strong |

| ~1750-1800 | C=O stretching (lactone) | Strong |

| ~1600, ~1450 | C=C stretching (aromatic) | Medium-Weak |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, thin film) and instrument.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data of this compound

| m/z | Assignment | Relative Intensity |

| 148 | [M]⁺ (Molecular Ion) | Data not available |

| Data not available | Fragment ions | Data not available |

Note: Specific fragmentation data for this compound were not found in the provided search results. Expected fragmentation would involve the loss of CO molecules.[8]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of α-keto lactones. The two carbonyl groups provide electrophilic centers for nucleophilic attack.

Synthesis

A common synthetic route to benzofuran-2-ones involves the cyclization of α-phenoxycarbonyl compounds.[9] While a specific, detailed protocol for this compound was not found in the search results, a general approach for a related compound, benzofuran-2(3H)-one, involves the acid-catalyzed cyclization of o-hydroxy phenylacetic acid.[10]

Logical Synthesis Workflow

Caption: Plausible synthesis of this compound.

Chemical Reactions

This compound is susceptible to attack by various nucleophiles at its carbonyl carbons. For instance, its reaction with amines can lead to ring-opening or the formation of more complex heterocyclic systems.[11][12] Reactions with Grignard reagents are also anticipated to proceed via nucleophilic addition to one or both carbonyl groups.[3]

Experimental Protocol: General Reaction with Amines

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

-

Add the desired amine (1-2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for a specified time (monitoring by TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.[11]

Reaction with Nucleophiles Pathway

Caption: Nucleophilic attack on this compound.

The ketone carbonyl at the 3-position is expected to undergo a Wittig reaction with phosphorus ylides to form the corresponding exocyclic alkene.[13][14]

Experimental Protocol: Wittig Reaction

-

Generate the phosphorus ylide in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent (e.g., THF, ether) under an inert atmosphere.

-

Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often low temperatures like -78 °C or 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction and work up as described for the reaction with amines.[15][16]

Wittig Reaction Workflow

Caption: Wittig olefination of this compound.

Biological Activity

While the broader class of benzofuran derivatives has been extensively studied for various biological activities, specific data for this compound is limited in the public domain. Benzofuran derivatives have shown promise as cytotoxic agents against various cancer cell lines.[17][18] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9][19] Furthermore, various benzofuran derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.[1][2][20][21]

Given the structural alerts present in this compound, it is a candidate for screening in various biological assays to explore its potential as an antimicrobial or cytotoxic agent.

Conclusion

This compound is a heterocyclic compound with interesting chemical features that make it a valuable building block in organic synthesis. This guide has summarized its key physical and spectral properties and outlined its expected reactivity based on its functional groups. While specific experimental data for some properties and reactions are not extensively reported, the provided protocols and workflows offer a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jopcr.com [jopcr.com]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Benzofurandione | C8H4O3 | CID 138333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4732-72-3 [chemicalbook.com]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]

- 11. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 12. Amination of 3-Substituted Benzofuran-2(3H)-ones Triggered by Single-Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphine-Catalyzed Chemoselective Reduction/Elimination/Wittig Sequence for Synthesis of Functionalized 3-Alkenyl Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide to Benzofuran-2,3-dione

IUPAC Name: 1-Benzofuran-2,3-dione CAS Number: 4732-72-3

This technical guide provides a comprehensive overview of 1-benzofuran-2,3-dione, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its potential biological activities.

Physicochemical Properties

1-Benzofuran-2,3-dione is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄O₃ | [1] |

| Molecular Weight | 148.11 g/mol | [1] |

| Boiling Point | 278.1 °C at 760 mmHg | [2] |

| Melting Point | <-18 °C (for 1-Benzofuran) | [3] |

| Density | 1.07 g/mL (for 1-Benzofuran) | [3] |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in Dichloromethane. Miscible with benzene, petroleum ether, absolute alcohol, and ether. | [4][5] |

| logP (o/w) | 2.670 (for 1-Benzofuran) | [5] |

Synthesis and Reactivity

The synthesis of the benzofuran core is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. These approaches often involve the cyclization of appropriately substituted phenols and alkynes or other precursors.

General Synthetic Workflow for Benzofuran Derivatives

A generalized workflow for the synthesis of benzofuran derivatives often involves the coupling of a substituted phenol with a suitable partner, followed by cyclization. This process allows for the introduction of various functional groups onto the benzofuran scaffold, enabling the exploration of structure-activity relationships.

General synthetic workflow for benzofuran derivatives.

One common method for the synthesis of benzofuran derivatives is the Perkin reaction, which involves the condensation of a salicylaldehyde with an aromatic acid anhydride. Other notable methods include palladium-catalyzed coupling reactions and intramolecular Wittig reactions. The Wittig reaction, for instance, is a versatile method for forming alkenes from aldehydes or ketones and is applicable to the synthesis of certain benzofuran derivatives.

Experimental Protocol: General Wittig Reaction

The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds. The general steps involve the preparation of a phosphonium ylide, which then reacts with a carbonyl compound.

-

Ylide Formation: A triphenylphosphine is reacted with an alkyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the phosphonium ylide.

-

Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.

-

Betaine and Oxaphosphetane Formation: This initial attack forms a betaine intermediate, which then cyclizes to form an oxaphosphetane.

-

Alkene Formation: The oxaphosphetane intermediate collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct.[2][6]

Biological Activity and Signaling Pathways

Benzofuran derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data for 1-benzofuran-2,3-dione is limited in the public domain, the benzofuran scaffold is a key pharmacophore in numerous biologically active compounds.

Antimicrobial Activity

Various derivatives of benzofuran have demonstrated notable activity against a range of bacterial and fungal strains. For instance, certain aza-benzofuran compounds exhibit moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5 to 25 μg/mL.[7] Other studies have reported MIC values as low as 6.25 μg/mL for some benzofuran amide derivatives against both Gram-positive and Gram-negative bacteria.[8]

Anticancer Activity and Associated Signaling Pathways

The anticancer potential of benzofuran derivatives is a major area of research. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanisms of action often involve the modulation of key signaling pathways.

A common mechanism by which benzofuran derivatives induce apoptosis is through the activation of caspases, a family of cysteine proteases that play a central role in programmed cell death. The process can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.[9] Certain benzofuran derivatives have been shown to increase the activity of caspases 3 and 7 in cancer cells.[9]

Intrinsic apoptosis pathway involving caspase activation.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation and cell survival. Aberrant activation of these pathways is implicated in various diseases, including cancer. Some benzofuran derivatives have been found to exert their anti-inflammatory and anticancer effects by inhibiting these pathways. For example, certain derivatives can suppress the phosphorylation of key proteins in the MAPK pathway (such as ERK, p38, and JNK) and inhibit the activation of the NF-κB pathway.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzofuran derivative) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

Spectroscopic Data

For the parent 1-benzofuran, characteristic ¹H NMR signals appear in the aromatic region. The protons on the furan ring typically resonate at distinct chemical shifts. In ¹³C NMR, the carbons of the fused ring system give rise to a series of signals in the aromatic and olefinic regions.[11][12] The chemical shifts of the carbons in the heterocyclic ring are particularly informative for structural confirmation.[13]

Conclusion

1-Benzofuran-2,3-dione is a member of the benzofuran class of compounds, which are of significant interest due to their diverse biological activities. While specific research on the dione itself is limited, the broader family of benzofuran derivatives has shown considerable promise in the fields of medicinal chemistry and drug discovery, particularly as antimicrobial and anticancer agents. Further investigation into the synthesis, reactivity, and biological properties of 1-benzofuran-2,3-dione is warranted to explore its full potential.

References

- 1. Benzofuran-2,3-dione | 4732-72-3 [chemicalbook.com]

- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 271-89-6 CAS MSDS (Benzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. jopcr.com [jopcr.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 12. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to Benzofuran-2,3-dione and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzofuran-2,3-dione, a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. It covers its nomenclature, physicochemical properties, synthesis protocols, and its role in biological pathways.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. Establishing a clear understanding of these names is crucial for comprehensive literature searches and unambiguous communication.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name | Source/Identifier |

| Systematic Name | This compound | IUPAC |

| Common Name | Coumarandione | Trivial |

| Alternative Name | 2,3-Benzofurandione | |

| Alternative Name | 1-Benzofuran-2,3-dione | |

| CAS Number | 4732-72-3 | Chemical Abstracts Service |

| Molecular Formula | C₈H₄O₃ | |

| Molecular Weight | 148.12 g/mol | |

| InChI Key | UUISWLJHAJBRAA-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Data of this compound

| Property | Value | Notes |

| Appearance | Yellow to orange solid | |

| Melting Point | 132-134 °C | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and acetone. | Sparingly soluble in water. |

| Purity | Typically >97% for commercial samples | Can be purified by recrystallization. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective method involves the cyclization of 2-hydroxyphenylacetic acid to form benzofuran-2(3H)-one, followed by oxidation.

Step 1: Synthesis of 2-Hydroxyphenylacetic Acid

This precursor can be synthesized from o-chlorophenylacetic acid via a nucleophilic aromatic substitution reaction.

-

Materials:

-

o-Chlorophenylacetic acid

-

Sodium hydroxide (NaOH)

-

Copper(I) oxide (Cu₂O) or other copper catalyst

-

Hydrochloric acid (HCl)

-

Water

-

Autoclave or a sealed reaction vessel

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve o-chlorophenylacetic acid and a molar excess of sodium hydroxide in water.

-

Add a catalytic amount of copper(I) oxide.

-

Seal the vessel and heat the mixture to approximately 200°C for 10-12 hours with stirring.

-

After cooling to room temperature, carefully open the vessel and transfer the reaction mixture to a beaker.

-

Acidify the solution with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of 2-hydroxyphenylacetic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of Benzofuran-2(3H)-one (Coumaran-2-one)

This step involves the intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid.

-

Materials:

-

2-Hydroxyphenylacetic acid

-

Toluene or another suitable water-carrying agent

-

Silica sulfonic acid or another acid catalyst

-

Dean-Stark apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-hydroxyphenylacetic acid and toluene.

-

Add a catalytic amount of silica sulfonic acid.

-

Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected (typically 3-4 hours).

-

Cool the reaction mixture to room temperature.

-

Filter to recover the catalyst.

-

Remove the toluene under reduced pressure to yield crude benzofuran-2(3H)-one. The product can be purified by distillation or recrystallization.

-

Step 3: Oxidation to this compound (Coumarandione)

The final step is the oxidation of the methylene group at the 3-position of benzofuran-2(3H)-one.

-

Materials:

-

Benzofuran-2(3H)-one

-

Selenium dioxide (SeO₂) or another suitable oxidizing agent

-

Dioxane or acetic acid as a solvent

-

-

Procedure:

-

Dissolve benzofuran-2(3H)-one in a suitable solvent such as dioxane or acetic acid in a round-bottom flask.

-

Add a stoichiometric amount of selenium dioxide.

-

Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound and its analogs have been shown to act as enzyme inhibitors and can modulate key cellular signaling pathways involved in cell survival and apoptosis.

Enzyme Inhibition

This compound and structurally related compounds have been identified as inhibitors of several classes of enzymes, including:

-

Serine Proteases: The electrophilic dicarbonyl system of this compound can react with the active site serine residue of proteases, leading to their inhibition.

-

Kinases: Certain benzofuran derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

Modulation of Signaling Pathways

Emerging evidence suggests that benzofuran derivatives can exert their biological effects by modulating critical signaling pathways. Two of the most relevant pathways are the p53 and NF-κB signaling cascades.

The p53 tumor suppressor protein plays a central role in preventing cancer formation. Upon cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest, apoptosis, or senescence. Some benzofuran derivatives have been shown to induce apoptosis in a p53-dependent manner. While the exact mechanism for this compound is still under investigation, a plausible mechanism involves the induction of cellular stress, leading to the stabilization and activation of p53.

Caption: Postulated p53 signaling pathway modulation.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is associated with cancer and inflammatory diseases. Several benzofuran derivatives have been reported to inhibit the NF-κB signaling pathway. This inhibition can occur at different levels, such as preventing the degradation of the IκBα inhibitor protein, thereby sequestering NF-κB in the cytoplasm.

Caption: Postulated NF-κB signaling pathway inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The ability of these compounds to interact with key biological targets and modulate critical signaling pathways, such as p53 and NF-κB, underscores their importance for further investigation in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a foundational resource for researchers embarking on the study of this fascinating and biologically active scaffold.

A Technical Guide to Benzofuran-2,3-dione: Synthesis, Characterization, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzofuran-2,3-dione, also known as coumarandione, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strained α-dicarbonyl system makes it a versatile precursor for the synthesis of more complex heterocyclic systems and a valuable scaffold for the development of novel therapeutic agents. This document provides an in-depth overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, tailored for professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a solid organic compound. Its core properties are summarized in the table below. The spectral data provided are typical values and may vary slightly based on the solvent and experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₄O₃ | [1] |

| Molecular Weight | 148.11 g/mol | [1] |

| IUPAC Name | 1-benzofuran-2,3-dione | [1] |

| CAS Number | 4732-72-3 | [1] |

| Synonyms | Coumarandione | [1] |

| Appearance | Solid | |

| IR Spectroscopy (cm⁻¹) | ~1740 (C=O, ketone), ~1620 (C=O, lactone) | [2] |

| ¹³C NMR (ppm) | Varies; characteristic peaks for carbonyls | [1] |

| Mass Spectrometry | m/z 148 (M⁺) | [1] |

Synthesis of this compound and Related Precursors

The synthesis of this compound is analogous to methods used for producing isatin, a related and extensively studied indole derivative. Key synthetic strategies include modifications of the Sandmeyer and Stolle syntheses.[2][3]

The Stolle synthesis and its variations are effective for producing N-substituted isatins and can be conceptually adapted for benzofuran analogues.[2][4] The general approach involves the condensation of an appropriate phenol derivative with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.

While a direct protocol for this compound is not detailed in the provided search results, the Sandmeyer synthesis of isatin serves as a highly relevant and illustrative experimental procedure due to the structural analogy.[5] This method proceeds via an isonitrosoacetanilide intermediate which is then cyclized in strong acid.

Materials:

-

Aniline (or a substituted phenol for benzofuran synthesis)

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated Hydrochloric acid

-

Concentrated Sulfuric acid

Procedure:

-

Preparation of Isonitrosoacetanilide:

-

In a 5-L flask, dissolve 90 g of chloral hydrate in 1200 mL of water.

-

Add 1300 g of crystalline sodium sulfate to the solution.

-

Separately, prepare a solution of 46.5 g of aniline in 300 mL of water, acidified with 51.2 g of concentrated hydrochloric acid.

-

Add the aniline hydrochloride solution to the flask.

-

Finally, add a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water.

-

Heat the mixture until a vigorous reaction begins. The reaction is complete when the isonitrosoacetanilide separates as a crystalline solid upon cooling.

-

Filter the product and dry it thoroughly.[5]

-

-

Cyclization to Isatin:

-

Warm 600 g of concentrated sulfuric acid to 50°C in a 1-L flask equipped with a mechanical stirrer.

-

Add 75 g of dry isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

-

After the addition is complete, heat the solution to 80°C for 10 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture over crushed ice and allow it to stand. The crude isatin will precipitate.

-

Filter the crude product and wash it with cold water.[5]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or by dissolving it in a hot aqueous sodium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.[5]

-

Characterization Workflow

A standard workflow for the characterization of a synthesized batch of this compound would involve initial purification followed by a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Reactivity and Applications in Drug Development

The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[6] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8]

This compound serves as a key starting material for accessing a diverse library of benzofuran derivatives. The reactivity is dominated by the two carbonyl groups, which can undergo various reactions:

-

Nucleophilic Addition: The carbonyl groups are susceptible to attack by nucleophiles, allowing for the introduction of new functional groups.

-

Condensation Reactions: The C3-carbonyl can react with active methylene compounds or amines to form a variety of fused heterocyclic systems.

-

Ring-Opening Reactions: Under certain conditions, the lactone ring can be opened, providing another route to functionalized benzene derivatives.

The development of novel benzofuran derivatives as specific inhibitors of biological targets is an active area of research. For example, derivatives have been synthesized as anti-inflammatory agents and as selective inhibitors for enzymes like SIRT2.[9][10] The synthetic accessibility and versatile reactivity of this compound make it an attractive starting point for generating compound libraries for high-throughput screening in drug discovery programs.

References

- 1. 2,3-Benzofurandione | C8H4O3 | CID 138333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 3. biomedres.us [biomedres.us]

- 4. nmc.gov.in [nmc.gov.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Reactivity Profile of Benzofuran-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of Benzofuran-2,3-dione (also known as coumarandione), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document outlines its physical and chemical properties, stability under various conditions, and its reactivity profile with common nucleophiles and electrophiles. Detailed experimental protocols and reaction mechanisms are provided to facilitate further research and application.

Core Compound Profile

This compound is a bicyclic organic compound consisting of a furanone ring fused to a benzene ring. Its structure features two carbonyl groups at positions 2 and 3 of the benzofuran ring system, rendering it a highly reactive α-keto lactone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄O₃ | [1] |

| Molecular Weight | 148.11 g/mol | [1] |

| CAS Number | 4732-72-3 | [1] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | 129-132 °C | [2] |

| Boiling Point | 284 °C | [2] |

| Density | 1.53 g/mL | [2] |

| Solubility | Insoluble in water. | [3] |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Database/Reference |

| ¹³C NMR | SpectraBase[1] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[1] |

| Infrared (FTIR) | SpectraBase[1] |

| Raman | SpectraBase[1] |

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application. The presence of the strained α-keto lactone ring system suggests potential sensitivity to various environmental factors.

Thermal Stability

Photochemical Stability

This compound is expected to be sensitive to light. Compounds with extended π-systems and carbonyl groups can undergo photochemical reactions upon exposure to UV or visible light. It is recommended to store this compound in amber vials or protected from light to prevent potential photodegradation.

pH Sensitivity and Hydrolysis

The lactone functionality in this compound makes it susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The ester bond within the furanone ring can be cleaved by nucleophilic attack of water or hydroxide ions, leading to ring-opening. The stability of the compound is expected to be greatest in neutral or slightly acidic aqueous solutions.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the two carbonyl carbons, making it susceptible to attack by a wide range of nucleophiles.

Reactivity with Nucleophiles

This compound readily reacts with various nucleophiles, leading to ring-opening or the formation of addition products.

-

Water (Hydrolysis): In the presence of water, especially with acid or base catalysis, this compound undergoes hydrolysis to yield 2-(2-hydroxyphenyl)-2-oxoacetic acid.

Caption: Hydrolysis of this compound.

-

Alcohols: Reaction with alcohols, typically under acidic or basic conditions, results in the formation of 2-alkoxy-2-(2-hydroxyphenyl)-2-oxoacetates.

Caption: Reaction of this compound with an alcohol.

-

Amines: Primary and secondary amines react readily with this compound to form the corresponding amides after ring-opening.

Caption: Reaction of this compound with an amine.

Electrophilic Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution. The furanone ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-positions relative to the fusion.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability and reactivity of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

Record the mass loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.

Protocol for Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Transfer aliquots of the solution into clear and amber glass vials.

-

Expose the clear vials to a controlled light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. The amber vials will serve as dark controls.

-

At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from both the exposed and control vials.

-

Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of remaining this compound and to detect the formation of any degradation products.

-

Compare the chromatograms of the exposed samples to the dark controls to assess the extent of photodegradation.

Caption: Experimental workflow for photostability testing.

Protocol for Reactivity with Nucleophiles (e.g., Aniline)

Objective: To investigate the reaction of this compound with a primary amine and characterize the product.

Methodology:

-

Dissolve a known amount of this compound (e.g., 1 mmol) in a suitable aprotic solvent (e.g., 10 mL of dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

-

Add an equimolar amount of aniline (1 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure N-phenyl-2-(2-hydroxyphenyl)-2-oxoacetamide.

-

Characterize the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Handling and Storage Recommendations

Based on its chemical structure and available safety information for related compounds, the following handling and storage procedures are recommended for this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and reactive molecule with significant potential in synthetic and medicinal chemistry. Its stability is influenced by factors such as temperature, light, and pH. The electrophilic nature of its dicarbonyl system dictates its reactivity towards a broad range of nucleophiles, typically resulting in ring-opening reactions. The experimental protocols and reactivity data presented in this guide provide a foundational understanding for researchers working with this compound, enabling its safe handling and effective utilization in the development of new chemical entities. Further research is warranted to fully elucidate its quantitative stability parameters and explore the full scope of its chemical transformations.

References

An In-Depth Technical Guide to the Benzofuran-2,3-dione Ring System

For Researchers, Scientists, and Drug Development Professionals

The benzofuran-2,3-dione scaffold, an oxygen-containing heterocyclic compound, is a significant pharmacophore due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its key structural features, synthesis, spectroscopic characterization, and reactivity, with a focus on data relevant to researchers in drug discovery and development.

Core Structural Features

The this compound ring system consists of a furan-2,3-dione ring fused to a benzene ring. This arrangement results in a planar heterocyclic structure with unique electronic and chemical properties. The presence of two adjacent carbonyl groups in the furanone ring makes it highly reactive and susceptible to a variety of chemical transformations.

Table 1: Calculated Bond Lengths for Selected [n]benzofuran Systems

| Bond | Bond Length (Å) |

| C1-C2 | 1.385 |

| C2-C3 | 1.451 |

| C3-C3a | 1.401 |

| C3a-C4 | 1.402 |

| C4-C5 | 1.389 |

| C5-C6 | 1.400 |

| C6-C7 | 1.388 |

| C7-C7a | 1.399 |

| C7a-O1 | 1.375 |

| O1-C2 | 1.378 |

| C3-O2 | 1.205 |

| C2-O3 | 1.206 |

Note: Data is based on theoretical calculations of related benzofuran structures and should be considered approximate for the parent dione.

Synthesis of the this compound Core

The synthesis of the this compound ring system can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted phenolic precursors.

General Synthesis Workflow

A common synthetic strategy involves the reaction of a phenol with an oxalic acid derivative, followed by cyclization.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Oxalic Acid and Phenol (Illustrative)

Materials:

-

Substituted Phenol (1.0 eq)

-

Oxalyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (catalytic amount)

-

Anhydrous Aluminum chloride (AlCl3) (1.2 eq)

Procedure:

-

Acylation: To a solution of the substituted phenol in anhydrous DCM at 0 °C, add a catalytic amount of pyridine. Slowly add oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acyloxy intermediate.

-

Cyclization: Dissolve the crude intermediate in anhydrous DCM and cool to 0 °C. Add anhydrous AlCl3 portion-wise. Stir the reaction at room temperature for 4-6 hours.

-

Final Work-up and Purification: Quench the reaction by slowly adding crushed ice. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 1-Benzofuran-2,3-dione

| Technique | Data |

| IR (KBr, cm⁻¹) | ~1780 (C=O, lactone), ~1720 (C=O, ketone), ~1600, 1480 (C=C, aromatic) |

| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.80 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185 (C=O, C3), ~165 (C=O, C2), ~155 (C7a), ~138 (C5), ~128 (C4), ~125 (C6), ~120 (C3a), ~115 (C7) |

| Mass Spec (EI, m/z) | 148 [M]⁺, 120 [M-CO]⁺, 92 [M-2CO]⁺ |

Note: The spectral data are approximate and may vary slightly based on the specific experimental conditions and instrumentation.

Reactivity of the this compound Ring System

The adjacent carbonyl groups at the 2- and 3-positions render the this compound ring system highly reactive towards nucleophiles. It can be considered an analog of isatin, and thus, many of its reactions are similar.

Reactions with Nucleophiles

The C3 carbonyl group is generally more electrophilic and is the primary site of nucleophilic attack.

Caption: General scheme for nucleophilic addition to this compound.

Synthesis of Quinoxaline Derivatives

A characteristic reaction of this compound is its condensation with o-phenylenediamine to form benzofuro[2,3-b]quinoxalines, which are themselves of interest in medicinal chemistry.

Experimental Protocol: Synthesis of Benzofuro[2,3-b]quinoxaline

Materials:

-

1-Benzofuran-2,3-dione (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Ethanol

Procedure:

-

Dissolve 1-benzofuran-2,3-dione in ethanol.

-

Add a solution of o-phenylenediamine in ethanol to the dione solution.

-

Heat the reaction mixture at reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure benzofuro[2,3-b]quinoxaline.

Caption: Reaction of this compound with o-phenylenediamine.

Biological Significance and Drug Development

Benzofuran derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The this compound core serves as a versatile starting material for the synthesis of a diverse library of compounds for drug discovery. While direct involvement in specific signaling pathways is not extensively documented for the parent dione, its derivatives have been shown to interact with various biological targets. The reactivity of the dione moiety allows for its use in the construction of more complex molecules with potential therapeutic applications.

This guide provides a foundational understanding of the key structural and chemical features of the this compound ring system. Further research into its specific biological interactions and the development of novel synthetic methodologies will continue to expand its importance in the field of medicinal chemistry.

References

The Natural Occurrence of Benzofuran-2,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of benzofuran-2,3-dione derivatives, with a primary focus on its most prevalent tautomer, isatin (1H-indole-2,3-dione). Isatin and its substituted analogues are a significant class of heterocyclic compounds found across various natural sources, including plants, fungi, and bacteria, and are also recognized as endogenous compounds in mammals.[1] These molecules have garnered substantial interest in the scientific community due to their wide-ranging biological activities, making them promising scaffolds for drug discovery and development.[2] This document details their natural sources, available quantitative data, experimental protocols for their isolation and characterization, and their influence on key cellular signaling pathways.

Natural Sources and Distribution

This compound derivatives are biosynthesized by a diverse array of organisms. The core isatin structure has been identified in plants, fungi, and bacteria, as well as being a metabolic product in mammals.[3]

Plants:

-

Couroupita guianensis (Cannonball Tree): The flowers of this tree are a known source of isatin.[1][2][4]

-

Isatis genus: Plants belonging to this genus, such as Isatis tinctoria, are natural sources of isatin.[3]

-

Melochia tomentosa: This Caribbean plant is a source of melosatin alkaloids, which are methoxy phenylpentyl isatin derivatives.[3][5][6] A specific derivative, Melosatin D, has also been isolated from its roots.[7]

-

Calanthe discolor: This orchid species also contains isatin.[3]

Fungi:

-

Chaetomium globosum: This fungus is a known producer of 5-(3'-methylbut-2'-yl)isatin.[3][8]

-

Streptomyces albus: This bacterium is a source of 6-(3'-methylbuten-2'-yl)isatin.[8][9]

Endogenous Occurrence in Mammals:

-

Isatin is an endogenous compound found in mammalian tissues and fluids, including the brain, heart, blood, and urine.[1] It is considered a metabolic derivative of adrenaline.[1]

Quantitative Data on Natural Occurrence

The concentration of isatin and its derivatives can vary significantly depending on the source and environmental conditions. The following tables summarize the available quantitative data.

| Compound | Source | Concentration | Reference |

| Isatin | Rat Heart | ~3 µM | [10] |

| Isatin | Rat Liver | ~1.5 µM | [10] |

| Isatin | Rat Spleen | ~0.3 µM | [10] |

| Isatin | Rat Hippocampus, Cerebellum, Striatum | 1-1.3 µM | [10] |

| Isatin | Rat Seminal Vesicles, Vas Deferens | 47.4-79 µM | [10] |

| Isatin | Human Blood | >1 µM | [10] |

| Isatin | Fermentation of Didymella sp. | 46.8 mg from 9.8 L | [11] |

Experimental Protocols

The isolation and characterization of this compound derivatives from natural sources involve a series of standard and specialized techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Isolation of Isatin from Couroupita guianensis Flowers

This protocol is based on the methods described for the extraction of isatin from floral materials.[2][12][13]

1. Sample Preparation:

- Collect fresh floral parts of Couroupita guianensis.

- Wash the floral materials thoroughly with distilled water to remove any debris.

- Air-dry the flowers in the shade until they are completely moisture-free.

- Grind the dried floral parts into a fine powder using a mechanical grinder.

2. Soxhlet Extraction:

- Accurately weigh 250 g of the dried flower powder.

- Place the powder in a cellulose thimble and insert it into a Soxhlet extractor.

- Extract the powder with chloroform for 72 hours.

- After extraction, concentrate the chloroform extract using a rotary vacuum evaporator at 40°C to obtain a crude residue.

3. Column Chromatography:

- Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as petroleum ether.

- Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

- Load the adsorbed sample onto the top of the prepared column.

- Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.

- Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) solvent system. Use iodine vapor for spot visualization.

- Pool the fractions that show a similar TLC profile corresponding to the isatin standard.

4. Purification and Characterization:

- Concentrate the pooled fractions to obtain the purified compound.

- Recrystallize the compound from a suitable solvent (e.g., methanol) to obtain pure crystals.

- Determine the melting point of the purified compound (literature value for isatin is around 203°C).[2]

- Confirm the structure of the isolated compound using spectroscopic methods:

- UV-Visible Spectroscopy: Dissolve a small amount of the compound in methanol and record the UV-Vis spectrum. The absorption maximum for isatin is around 295 nm.[14]

- FT-IR Spectroscopy: Record the IR spectrum to identify characteristic functional groups.

- Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak for isatin is at m/z 147.[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the detailed structure of the compound.[15][16]

Protocol 2: HPLC Method for Quantification of Isatin in Biological Samples

This protocol is based on established HPLC methods for the determination of isatin in plasma and urine.[17][18]

1. Sample Preparation:

- Plasma:

- Collect blood samples in tubes containing an anticoagulant (e.g., sodium citrate).

- Centrifuge the blood at 8500 rpm for 15 minutes to separate the plasma.

- To 1 mL of plasma, add acetonitrile to precipitate the proteins.

- Incubate at 4°C for 30 minutes and then centrifuge at 5000 rpm for 15 minutes.

- Collect the supernatant for HPLC analysis.

- Urine:

- Collect urine samples and acidify them.

- Dilute the urine sample with the mobile phase before injection.

2. HPLC Conditions:

- Column: Betasil C-8 column or a similar reverse-phase column.[18]

- Mobile Phase: A binary mixture of acetonitrile and a buffer (e.g., Na2CO3 + NaHCO3 or phosphate buffer).[18][19]

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 290 nm.[18]

- Injection Volume: 20 µL.

- Temperature: Room temperature (30°C).

3. Quantification:

- Prepare a series of standard solutions of isatin of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

- Inject the prepared sample solution into the HPLC system.

- Determine the concentration of isatin in the sample by comparing its peak area with the calibration curve.

Signaling Pathways and Biological Activities

Isatin and its derivatives are known to modulate several key signaling pathways, which underlies their diverse biological activities, including anticancer and anti-inflammatory effects.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth. Some isatin derivatives have been shown to inhibit angiogenesis by targeting this pathway.

Caption: VEGF Signaling Pathway and Inhibition by Isatin Derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Isatin derivatives can interfere with this pathway, contributing to their anticancer effects.

Caption: PI3K/Akt/mTOR Pathway and Inhibition by Isatin Derivatives.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a part of the mitogen-activated protein kinase (MAPK) family and is activated in response to stress stimuli, such as inflammatory cytokines. Modulation of this pathway by isatin derivatives can influence cellular processes like apoptosis and inflammation.

Caption: JNK Signaling Pathway and Modulation by Isatin Derivatives.

Experimental and Logical Workflows

The discovery and characterization of naturally occurring this compound derivatives follow a structured workflow, from initial extraction to final biological evaluation.

General Workflow for Natural Product Isolation and Characterization

Caption: General Workflow for Natural Product Isolation.

Conclusion

This compound derivatives, particularly isatin and its analogues, represent a class of naturally occurring compounds with significant therapeutic potential. Their presence in a wide range of biological sources, from plants to mammals, underscores their importance in natural product chemistry. The methodologies outlined in this guide provide a framework for the continued exploration of these compounds, from their isolation and quantification to the elucidation of their mechanisms of action. A deeper understanding of their roles in modulating key signaling pathways will undoubtedly pave the way for the development of novel drugs for a variety of diseases, including cancer and inflammatory disorders. Further research is warranted to expand the quantitative data on these derivatives in their diverse natural sources and to further refine and standardize protocols for their study.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. An Extraction of the Isatin from the Couroupita guianesis (Cannon Ball Tree) and a Novel Synthesis of the N,N'-(2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazole]-3',5'-diyl]diacetamidefrom the Isatin | Scilit [scilit.com]

- 5. The melosatins—a novel class of alkaloids from melochia tomentosa (1980) | Govind J. Kapadia | 44 Citations [scispace.com]

- 6. Step-Economic Total Synthesis of Melosatin A from Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melosatin D: A New Isatin Alkaloid from Melochia tomentosa Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcmas.com [ijcmas.com]

- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. auremn.org [auremn.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Toxicological Profile of Benzofuran-2,3-dione (Isatin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran-2,3-dione, commonly known as isatin, is a versatile endogenous and synthetic compound with a broad spectrum of biological activities. Its potential therapeutic applications have led to increased interest in its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of isatin, encompassing acute toxicity, genotoxicity, cytotoxicity, and its impact on key cellular signaling pathways. While isatin generally exhibits low acute toxicity, evidence suggests dose- and duration-dependent genotoxic effects. Its cytotoxic properties against various cancer cell lines are well-documented and are linked to the modulation of multiple signaling pathways, including those involved in apoptosis and cell proliferation. A significant data gap exists in the realm of reproductive and developmental toxicity, with current knowledge limited to studies on specific disease models. This guide aims to be a critical resource for professionals in drug development and research by consolidating quantitative data, detailing experimental methodologies, and visualizing complex biological interactions to inform risk assessment and guide future research.

Acute Toxicity

The acute toxicity of isatin has been evaluated in several studies, with the median lethal dose (LD50) being a key indicator. The available data, primarily from rodent studies, suggests a low order of acute toxicity.

Table 1: Acute Toxicity of this compound (Isatin)

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Oral (gavage) | 1 g/kg b.w. | [1] |

| Rat | Oral | >2000 mg/kg | [2] |

| Rat | Unspecified | 725 mg/kg |

Genotoxicity

The genotoxic potential of isatin has been investigated using in vivo and in vitro assays. The findings indicate that the genotoxicity of isatin is dependent on the dose and duration of exposure.

In Vivo Studies

In vivo studies in mice using the comet assay and micronucleus test have provided insights into the DNA-damaging and mutagenic potential of isatin.

-

Acute Exposure (24 hours): Following a single administration via gavage at doses of 50, 100, and 150 mg/kg body weight, isatin did not induce alterations in DNA migration in the comet assay or an increase in micronuclei in peripheral blood cells.[1] This suggests a lack of genotoxic and mutagenic effects after acute exposure.

-

Repeated Exposure (14 days): After repeated daily administration for 14 days, the highest dose of 150 mg/kg body weight induced an increase in micronuclei in both bone marrow and peripheral blood cells of mice.[1] This indicates that prolonged exposure to high concentrations of isatin may lead to DNA damage.

Table 2: In Vivo Genotoxicity of Isatin in Mice

| Assay | Exposure Duration | Doses (mg/kg b.w.) | Result | Reference |

| Comet Assay | Acute (24h) | 50, 100, 150 | Negative | [1] |

| Micronucleus Test | Acute (24h) | 50, 100, 150 | Negative | [1] |

| Micronucleus Test | Repeated (14d) | 50, 100 | Negative | [1] |

| Micronucleus Test | Repeated (14d) | 150 | Positive | [1] |

In Vitro Studies

In vitro studies on Chinese Hamster Ovary (CHO-K1) and Human Cervical Cancer (HeLa) cells have further explored the mutagenic and cytotoxic effects of isatin. At concentrations of 10 and 50 μM, isatin inhibited cell proliferation and promoted apoptosis in both cell lines, but it did not show a mutagenic effect in the micronucleus test.[3]

Cytotoxicity

Isatin and its derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines, which is a primary reason for the interest in these compounds for anticancer drug development. The half-maximal inhibitory concentration (IC50) values vary depending on the specific derivative and the cancer cell line.

Table 3: In Vitro Cytotoxicity (IC50) of Isatin and its Derivatives on Various Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Isatin-triazole hybrid 13 | MGC-803 | Human gastric cancer | 9.78 | [4] |

| Isatin-triazole hybrid 13 | HL-7702 | Normal human liver | 40.27 | [4] |

| Isatin-triazole hybrid 13 | GES-1 | Normal human gastric | 35.97 | [4] |

| Isatin-triazole hydrazone 16 | MCF-7 | Human breast cancer | 6.22 | [4] |

| Isatin-triazole hydrazone 16 | MDA-MB-435s | Human breast cancer | 9.94 | [4] |

| Isatin-triazole hydrazone 16 | HepG2 | Human liver cancer | 8.14 | [4] |

| Imidazolidine-isatin derivative IST-02 | HuH-7 | Human liver cancer | >50 ng/µL | [5] |

| Thiazolidine-isatin derivative IST-04 | HuH-7 | Human liver cancer | >10 ng/µL | [5] |

| Isatin-podophyllotoxin hybrid 7f | KB | Human epidermoid carcinoma | 1.99 | [6] |

| Isatin-podophyllotoxin hybrid 7f | A549 | Human lung cancer | 0.90 | [6] |

| Isatin-podophyllotoxin hybrid 7f | MCF7 | Human breast cancer | 1.84 | [6] |

| Isatin-podophyllotoxin hybrid 7f | Hek-293 | Normal human embryonic kidney | >13 | [6] |

| Isatin-indole hybrid 17 | ZR-75 | Human breast cancer | 0.74 | [7] |

| Isatin-indole hybrid 17 | HT-29 | Human colon cancer | 2.02 | [7] |

| Isatin-indole hybrid 17 | A-549 | Human lung cancer | 0.76 | [7] |

| Isatin-1,2,3-triazole hybrid 74 | A375 | Human melanoma | 25.91 | [7] |

| Isatin-1,2,3-triazole hybrid 74 | MDA-MB-231 | Human breast cancer | 18.42 | [7] |